UNC2400

描述

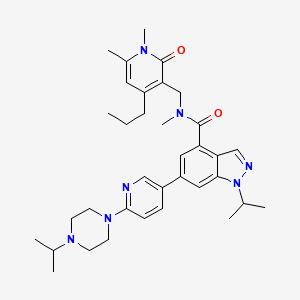

UNC 2400 is a chemical compound known for its role as a negative control for UNC 1999. It is a close analog of UNC 1999 but exhibits over 1,000-fold lower potency. The compound is primarily used in research settings to study the enzymatic activity of histone methyltransferases, specifically EZH1 and EZH2 .

准备方法

UNC 2400 的合成涉及多个步骤,包括形成各种中间体。确切的合成路线和反应条件是专有的,未公开。 已知该化合物是在受控条件下在实验室环境中合成的,以确保高纯度和一致性 .

化学反应分析

UNC 2400 会发生多种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 也可以对 UNC 2400 进行还原反应,尽管具体的条件和试剂尚未公开。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括强氧化剂、还原剂和各种催化剂。 这些反应产生的主要产物取决于所用条件和试剂 .

科学研究应用

Scientific Research Applications

-

Epigenetics Research

- UNC2400 is frequently employed in studies focused on histone methylation processes, particularly those involving EZH2 and EZH1. Its use allows researchers to discern between specific effects induced by potent inhibitors and nonspecific effects that may arise from other pathways.

-

Cancer Research

- The compound is instrumental in cancer biology, particularly in understanding the role of EZH2 in tumorigenesis. By using this compound alongside active inhibitors, researchers can assess the contribution of EZH2-mediated pathways in various cancers.

-

Drug Development

- In drug discovery programs targeting histone methyltransferases, this compound acts as a benchmark to evaluate the effectiveness of new compounds designed to inhibit EZH2 and EZH1. Its presence ensures that observed biological effects are indeed due to the active compounds being tested.

Case Study 1: Validation of EZH2 Inhibitors

In a study examining the impact of EZH2 inhibition on leukemia cells, researchers utilized both UNC1999 and this compound. The results indicated that only UNC1999 effectively reduced levels of H3K27me3, leading to anti-proliferative effects in MLL-rearranged leukemia models. In contrast, treatment with this compound did not alter H3K27me3 levels or induce any significant biological changes .

Case Study 2: Atypical Teratoid Rhabdoid Tumors

Research investigating Atypical Teratoid Rhabdoid Tumors (ATRT) demonstrated that while UNC1999 significantly inhibited cell proliferation, this compound had negligible effects. This study highlighted the importance of using negative controls like this compound to accurately interpret the results from potent inhibitors .

Data Tables

| Compound | IC50 (nM) | Role | Application Area |

|---|---|---|---|

| UNC1999 | <10 | Active inhibitor | Cancer research |

| This compound | >13,000 | Negative control | Epigenetics research |

| Study Focus | Findings with UNC1999 | Findings with this compound |

|---|---|---|

| MLL-rearranged leukemia | Significant reduction in H3K27me3 levels; anti-proliferative effects | No significant changes observed |

| Atypical Teratoid Rhabdoid Tumors | Inhibition of cell proliferation; activation of immune response pathways | Negligible effects on cell growth |

作用机制

UNC 2400 通过作为 UNC 1999 的阴性对照发挥作用。它抑制组蛋白甲基转移酶 EZH1 和 EZH2 的酶活性,但效力明显低于。该化合物与这些酶的活性位点结合,阻止它们催化组蛋白的甲基化。 这种抑制有助于研究人员研究 EZH1 和 EZH2 在各种生物过程中的作用 .

相似化合物的比较

UNC 2400 与其他靶向组蛋白甲基转移酶的化合物相似,例如:

UNC 1999: 一种有效的 EZH1 和 EZH2 抑制剂,与 UNC 2400 相比,其效力明显更高.

GSK126: 另一种 EZH2 抑制剂,在癌症研究中因其潜在的治疗效果而被使用.

EPZ-6438: 一种选择性 EZH2 抑制剂,也用于癌症研究.

UNC 2400 的独特之处在于它作为阴性对照的作用,使其成为研究中验证其他抑制剂效果的宝贵工具。

生物活性

UNC2400 is a small molecule designed as a close analog of UNC1999, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 methyltransferases. While UNC1999 has demonstrated significant biological activity in modulating histone methylation and impacting gene expression, this compound serves primarily as a negative control due to its substantially lower potency. This article explores the biological activity of this compound, highlighting its role in research, its structural characteristics, and the implications of its inactivity in various biological contexts.

Structural Characteristics

This compound is characterized by its structural similarity to UNC1999, with modifications that significantly reduce its potency. The key differences include:

- N-Methyl Groups : this compound features two N-methyl groups at the secondary amide and pyridone moieties, which disrupt critical hydrogen bonding interactions necessary for binding to EZH2 and EZH1.

- Potency : In biochemical assays, this compound exhibits an IC50 value of approximately 13,000 nM, making it over 1,000-fold less potent than UNC1999 .

Biological Activity Overview

The primary function of this compound is as a negative control in experiments assessing the effects of EZH2 inhibition. Its inactivity allows researchers to discern the specific effects of active compounds like UNC1999 without confounding results from off-target activities.

Key Findings from Research Studies

- Lack of Inhibition : Studies have shown that this compound does not affect histone methylation levels or gene expression profiles associated with EZH2 activity. For instance, while UNC1999 significantly reduces H3K27me3 levels and induces differentiation in leukemia cells, this compound does not produce such effects .

- Cell-Based Assays : In various cell-based studies, this compound has been used to validate the specificity of other compounds. Its lack of biological activity confirms that observed changes in cellular behavior are due to the active inhibitors rather than nonspecific effects .

- Role in Research Design : The design of this compound as a negative control has been instrumental in studies investigating epigenetic regulation in cancer. By providing a baseline for comparison, researchers can better interpret the results obtained from potent EZH2 inhibitors .

Case Studies

Several studies have utilized this compound to delineate the biological activities of other compounds:

- Study on MLL-Rearranged Leukemia : In research focused on mixed lineage leukemia (MLL), the differential effects of UNC1999 and this compound were highlighted. While UNC1999 led to significant reductions in H3K27me3 and promoted apoptosis in leukemic cells, this compound showed no such activity, underscoring its role as a control compound .

- Epigenetic Modulation Studies : In investigations into epigenetic modifiers, researchers employed this compound alongside other inhibitors to confirm that observed gene derepression was specifically due to targeted inhibition rather than off-target effects .

Comparative Data Table

| Compound | IC50 (nM) | Biological Activity | Role |

|---|---|---|---|

| UNC1999 | 62 | Potent inhibitor of EZH2/EZH1 | Active therapeutic |

| This compound | 13,000 ± 3,000 | No significant biological effect | Negative control |

属性

IUPAC Name |

N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?

A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.

Q2: How does the activity of this compound compare to UNC1999 in cellular assays?

A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。